

Application Notes & Protocols for VUF11207, a CXCR7/ACKR3 Agonist

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Compound of Interest		
Compound Name:	VUF11207	
Cat. No.:	B12437760	Get Quote

Introduction

VUF11207 is a potent and selective small-molecule agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2][3][4] Unlike typical chemokine receptors that signal through G-protein pathways, CXCR7/ACKR3 primarily signals through the β-arrestin pathway upon ligand binding.[5][6][7] This unique signaling mechanism makes CXCR7/ACKR3 an interesting target for drug discovery in various pathological conditions, including cancer, inflammation, and neurological disorders. **VUF11207** serves as a valuable tool for studying the biological functions of CXCR7/ACKR3 and for the development of novel therapeutics targeting this receptor.

These application notes provide an overview of the cell-based assays that can be utilized to characterize the activity of **VUF11207** and other potential CXCR7/ACKR3 modulators. The protocols detailed below are intended to guide researchers in setting up and performing these assays.

Pharmacological Profile of VUF11207

VUF11207 exhibits high affinity and potency for the CXCR7/ACKR3 receptor. Its pharmacological parameters have been determined in various cell-based assays, and the key quantitative data is summarized in the table below.

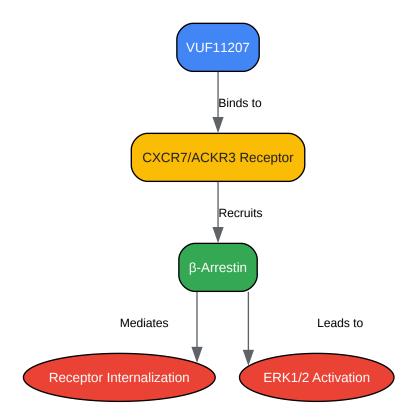


Parameter	Value	Assay System	Reference
pKi	8.1	Not specified	[3][4]
EC50	1.6 nM	β-arrestin recruitment in HEK293-CXCR7 cells	[1][2]
pEC50	8.8	β-arrestin2 recruitment	[3][4]
pEC50	7.9	Receptor internalization	[3][4]
(R)-1 enantiomer pEC50	8.3 ± 0.1	[125I] CXCL12 displacement assay	[8]
(S)-1 enantiomer pEC50	7.7 ± 0.1	[125I] CXCL12 displacement assay	[8]

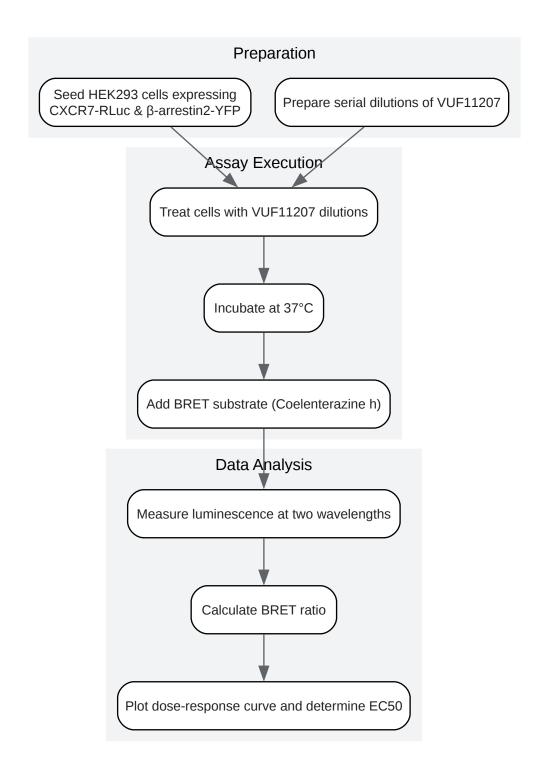
Signaling Pathway of CXCR7/ACKR3

Upon binding of an agonist like **VUF11207**, CXCR7/ACKR3 recruits β-arrestin proteins. This interaction is central to its signaling function and leads to receptor internalization and the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2. The formation of CXCR4-CXCR7 heterodimers can also modulate signaling, enhancing CXCL12-induced intracellular Ca2+ mobilization and ERK1/2 activation.[6][7]









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